molecular formula C19H24FN3O3 B6090428 ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate

ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate

Cat. No.: B6090428
M. Wt: 361.4 g/mol
InChI Key: YQJWATVFGHSQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate is a chemical compound with potential biological applications. It is a piperidine derivative that has been synthesized through a multi-step process.

Mechanism of Action

The mechanism of action of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, the compound is able to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This could have implications for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate in lab experiments is its potential for anticancer research. It has been shown to be effective against breast cancer cells, and could potentially be used in the development of new cancer therapies. However, one limitation is that the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate. One area of interest is its potential for use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies are needed to determine its effectiveness against other types of cancer, and to identify any potential side effects or toxicity. Finally, there is potential for the development of new derivatives of this compound with improved efficacy and specificity.

Synthesis Methods

The synthesis of ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate involves several steps. The starting material is 6-fluoroindole, which undergoes a Friedel-Crafts acylation reaction with acetyl chloride to form 3-acetyl-6-fluoroindole. This intermediate is then treated with ethyl piperidine-1-carboxylate and triethylamine to give this compound in good yield.

Scientific Research Applications

Ethyl 4-{[3-(6-fluoro-1H-indol-1-yl)propanoyl]amino}-1-piperidinecarboxylate has been studied for its potential biological activity. It has been shown to have anticancer properties, specifically against breast cancer cells. The compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, it has been shown to have anti-inflammatory effects, which could be useful in the treatment of various inflammatory diseases.

Properties

IUPAC Name

ethyl 4-[3-(6-fluoroindol-1-yl)propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O3/c1-2-26-19(25)23-10-6-16(7-11-23)21-18(24)8-12-22-9-5-14-3-4-15(20)13-17(14)22/h3-5,9,13,16H,2,6-8,10-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJWATVFGHSQDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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